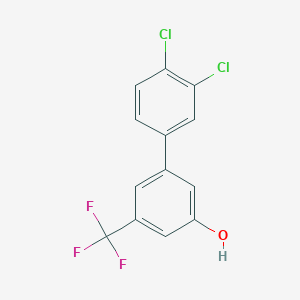
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that is used in a variety of laboratory applications in the field of chemistry. It has a number of unique properties that have made it a valuable tool for research in areas such as synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) has a wide range of scientific research applications. It has been used in the synthesis of organic molecules, in the study of enzyme-catalyzed reactions, and in the development of new drugs. It has also been used to study the properties of organic molecules, such as their solubility, stability, and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also thought to interfere with the activity of certain proteins, such as those involved in the transport of molecules across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) are not completely understood. However, it has been shown to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also believed to interact with certain proteins, such as those involved in the transport of molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments include its low cost, high purity, and ease of synthesis. It is also a relatively safe compound, and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, and it can react with certain organic compounds, such as amines and alcohols.
Direcciones Futuras
The future directions for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) are numerous. It could be used in the synthesis of more complex organic molecules, in the development of new drugs, and in the study of enzyme-catalyzed reactions. It could also be used in the study of the properties of organic molecules, such as their solubility, stability, and reactivity. Additionally, it could be used to study the effects of inhibitors on enzyme activity, and to develop inhibitors of specific enzymes.
Métodos De Síntesis
The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) can be accomplished using a number of different methods. The most common approach is to use a Grignard reaction, which involves the reaction of an organometallic compound with an organic halide. The resulting product is then purified and isolated using a variety of techniques. Other synthesis methods such as microwave-assisted synthesis, solvent-free synthesis, and solid-phase synthesis have also been used.
Propiedades
IUPAC Name |
methyl 3-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-14(21)8-2-3-12(13(16)6-8)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTAUQNMUAINIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686712 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262004-35-2 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)



